molecular formula C14H19BN2O3 B7954042 5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole

5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole

Cat. No.: B7954042
M. Wt: 274.13 g/mol
InChI Key: RGEMUZKTGARTDM-UHFFFAOYSA-N
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Description

5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole core substituted with a methoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole typically involves the reaction of a suitable benzodiazole precursor with a boron-containing reagent. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzodiazole core can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are commonly employed in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of biaryl or vinyl-aryl compounds.

Scientific Research Applications

5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The benzodiazole core can also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2-benzodiazole: Similar structure but with a different nitrogen positioning in the benzodiazole ring.

    5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,4-benzodiazole: Another isomer with a different nitrogen positioning.

    5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazole: Contains an oxygen atom in place of one nitrogen in the benzodiazole ring.

Uniqueness

5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-10-11(17-8-16-10)7-12(9)18-5/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEMUZKTGARTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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